molecular formula C11H15ClN2O2 B1524491 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 75708-27-9

4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B1524491
CAS No.: 75708-27-9
M. Wt: 242.7 g/mol
InChI Key: FFMGXRVCWUDCEQ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for researchers and industry professionals alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 3-aminopropylamine with a suitable benzoxazine derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Aminopropyltriethoxysilane

  • 1,4-Bis(3-aminopropyl)piperazine

  • 3-Aminopropyltrimethoxysilane

Uniqueness: 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride stands out due to its specific structure and reactivity profile. While similar compounds may share functional groups, the arrangement and context of these groups in this compound confer unique properties that make it suitable for particular applications.

Properties

IUPAC Name

4-(3-aminopropyl)-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGXRVCWUDCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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